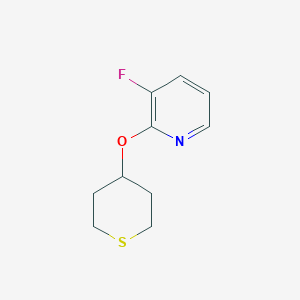

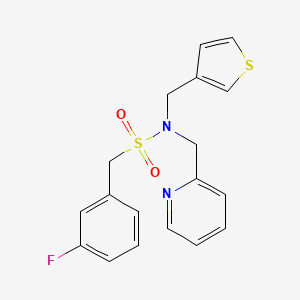

3-Fluoro-2-(thian-4-yloxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

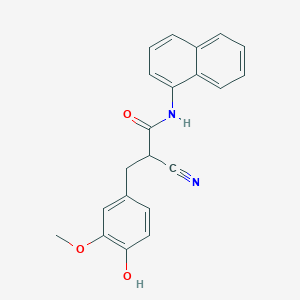

3-Fluoro-2-(thian-4-yloxy)pyridine is a fluorinated pyridine derivative . Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, is a challenging task due to their electron-rich aromatic structure. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, fluorination of 3-bromo-4-nitropyridine N-oxide produced in several minutes 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .Chemical Reactions Analysis

Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They can participate in various chemical reactions, including substitution reactions .Wissenschaftliche Forschungsanwendungen

Docking and QSAR Studies for Kinase Inhibitors

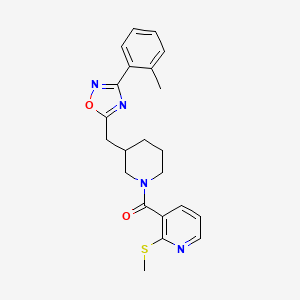

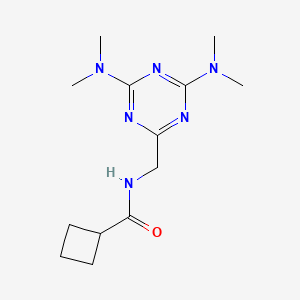

3-Fluoro-2-(thian-4-yloxy)pyridine derivatives have been explored in the context of docking and quantitative structure–activity relationship (QSAR) studies for c-Met kinase inhibitors. This research provides insights into the molecular features contributing to inhibitory activity and aids in predicting biological activities of these compounds as potential kinase inhibitors (Caballero et al., 2011).

Development of PET Imaging Ligands

Certain derivatives of this compound, like 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, have been synthesized for use in positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs). These compounds offer insights into the central nAChRs and may have applications in brain imaging studies (Doll et al., 1999).

Synthesis and Characterization for N-Met Kinase Inhibitors

The synthesis and characterization of this compound derivatives have been studied for their potential as selective and orally efficacious inhibitors of the Met kinase superfamily. Such studies are crucial in the development of new therapeutic agents targeting this kinase superfamily (Schroeder et al., 2009).

Radiochemical Synthesis for Nicotinic Receptors

The radiochemical synthesis of this compound derivatives, such as 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, has been explored for studying nicotinic acetylcholine receptors. This research contributes to understanding the binding properties and potential applications in diagnostic imaging (Horti et al., 1998).

Applications in Synthesis of Pyridines

Research into the regioselective fluorination of 2-aminopyridines and pyridin-2(1H)-ones, including 3-fluoro-substituted pyridine derivatives, has led to advancements in the synthesis of fluorinated pyridines. These methods are valuable for creating functionalized pyridines for various scientific applications (Zhou et al., 2018).

Eigenschaften

IUPAC Name |

3-fluoro-2-(thian-4-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNOS/c11-9-2-1-5-12-10(9)13-8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZVYBFGSCNECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2466817.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)

![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)